8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134577
InChI: InChI=1S/C9H15F3N2.2ClH/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7;;/h6-8H,1-5,13H2;2*1H
SMILES:
Molecular Formula: C9H17Cl2F3N2
Molecular Weight: 281.14 g/mol

8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers

CAS No.:

Cat. No.: VC18134577

Molecular Formula: C9H17Cl2F3N2

Molecular Weight: 281.14 g/mol

* For research use only. Not for human or veterinary use.

8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers -

Specification

Molecular Formula C9H17Cl2F3N2
Molecular Weight 281.14 g/mol
IUPAC Name 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H15F3N2.2ClH/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7;;/h6-8H,1-5,13H2;2*1H
Standard InChI Key AVTAEZGLZDVKDK-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CC1N2CC(F)(F)F)N.Cl.Cl

Introduction

Structural and Chemical Identity

The core structure of this compound derives from the 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system featuring a nitrogen atom at the 8-position. Substitution at this nitrogen with a 2,2,2-trifluoroethyl group introduces electronegativity and steric bulk, while the 3-position is functionalized with an amine group. The dihydrochloride salt form enhances solubility and stability, critical for practical applications .

Molecular Formula and Weight

  • Base compound: C9H15F3N2\text{C}_9\text{H}_{15}\text{F}_3\text{N}_2

  • Dihydrochloride salt: C9H15F3N22HCl\text{C}_9\text{H}_{15}\text{F}_3\text{N}_2 \cdot 2\text{HCl}

  • Molecular weight: 208.22 g/mol (base), 281.16 g/mol (salt)

Stereochemical Considerations

The bicyclo[3.2.1]octane framework imposes rigid geometry, resulting in distinct exo and endo diastereomers. The patent literature indicates that synthetic routes often yield mixtures, such as a 25:75 exo:endo ratio observed in related intermediates . The amine group’s position on the bicyclic system further amplifies stereochemical diversity, necessitating advanced chromatographic or crystallographic methods for separation .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves cyclization and functionalization steps. A patented method (WO1999029690A1) outlines the preparation of analogous compounds through the following sequence :

  • Cyclization: Formation of the bicyclic core via intramolecular reactions.

  • Functionalization: Introduction of the trifluoroethyl group via alkylation.

  • Reduction: Conversion of a cyano intermediate to the amine using reagents like lithium borohydride or catalytic hydrogenation.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Table 1: Representative Synthetic Steps from Patent WO1999029690A1

StepReactionConditionsOutcome
1Cyclization of nitrile precursorSodium chloride, ambient temperature3-Cyano intermediate
2Reduction with Mg/MeOH0°C to ambientEpimeric mixture (exo:endo = 25:75)
3Salt formationHCl in methanolDihydrochloride salt

Challenges in Diastereomer Control

The reduction step is stereochemically critical. For example, magnesium-mediated reduction in methanol preferentially forms the endo isomer, while borohydride methods may alter this ratio . The inability to fully resolve diastereomers complicates purity assessments, necessitating rigorous analytical validation.

Physicochemical Properties

Experimental and Calculated Data

  • Exact Mass: 208.115 g/mol (base)

  • Polar Surface Area (PSA): 23.47 Ų (indicative of moderate permeability)

  • LogP: 0.54 (suggesting hydrophilic character)

  • Solubility: Enhanced in aqueous media due to dihydrochloride salt form; exact values require empirical determination.

Analytical and Regulatory Considerations

Characterization Techniques

  • NMR Spectroscopy: Critical for elucidating diastereomeric ratios and confirming salt formation.

  • Mass Spectrometry: Used to verify molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolves absolute stereochemistry but is challenging for mixtures.

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